molecular formula C23H34N4O2 B5428609 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

货号 B5428609
分子量: 398.5 g/mol
InChI 键: QCUIBYSADYPGCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine-based GABA aminotransferase inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

作用机制

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a reduction in seizure activity. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety.

实验室实验的优点和局限性

One advantage of 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and specificity for GABA aminotransferase inhibition. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.

未来方向

There are several future directions for research on 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to better understand the long-term effects of this compound on brain function and behavior. Finally, there is a need for the development of more potent and selective GABA aminotransferase inhibitors that can be used to further elucidate the role of GABA in various neurological and psychiatric disorders.

合成方法

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-pyridinemethanol with cyclopentanone to form the corresponding pyridyl ketone, which is then reacted with piperidine to yield the corresponding piperidine ketone. The final product this compound is obtained by reacting the piperidine ketone with cyclopentyl isocyanate in the presence of a base.

科学研究应用

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been tested in clinical trials for the treatment of refractory epilepsy. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in animal models and has also been tested in clinical trials for the treatment of cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders and has been shown to have anxiolytic effects in animal models.

属性

IUPAC Name

1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22(25-16-18-5-3-11-24-15-18)20-8-4-12-27(17-20)21-9-13-26(14-10-21)23(29)19-6-1-2-7-19/h3,5,11,15,19-21H,1-2,4,6-10,12-14,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUIBYSADYPGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。